Chikusetsusaponin Iva

Description

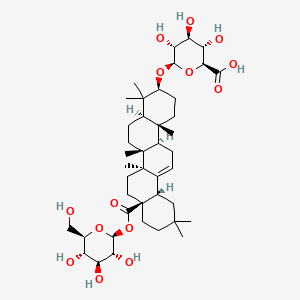

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-37(2)14-16-42(36(52)56-34-30(48)27(45)26(44)22(19-43)53-34)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-31(49)28(46)29(47)32(55-35)33(50)51/h8,21-32,34-35,43-49H,9-19H2,1-7H3,(H,50,51)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSRLTNUOCHBEA-SGVKAIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965732 | |

| Record name | Chikusetsusaponin IVa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51415-02-2 | |

| Record name | Chikusetsusaponin IVa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51415-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chikusetsu saponin iva | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chikusetsusaponin IVa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALENDULOSIDE F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3FU6ZPR5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chikusetsusaponin IVa Biosynthetic Pathway in Panax japonicus: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Panax japonicus, a distinguished member of the Araliaceae family, is a rich reservoir of bioactive triterpenoid saponins, with Chikusetsusaponin IVa being a prominent oleanane-type saponin. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, designed for researchers, scientists, and drug development professionals. It delineates the enzymatic cascade from primary metabolism to the intricate tailoring reactions, presents quantitative data on metabolite accumulation and gene expression, and offers detailed experimental protocols for key analytical and molecular techniques. Furthermore, this guide employs Graphviz visualizations to illustrate the core biosynthetic pathway and associated experimental workflows, facilitating a comprehensive understanding of this complex metabolic network.

Introduction

Panax japonicus C. A. Meyer, commonly known as Japanese ginseng, is a perennial herb with a long history in traditional medicine. Its pharmacological properties are largely attributed to its rich profile of triterpenoid saponins.[1][2] Unlike Panax ginseng, which is dominated by dammarane-type saponins, P. japonicus is characterized by a high abundance of oleanane-type saponins, including this compound.[3][4] These compounds have garnered significant interest for their potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of this high-value compound and for the quality control of P. japonicus-derived products.

This guide synthesizes current knowledge on the this compound biosynthetic pathway, focusing on the key enzymes, their genetic underpinnings, and the regulatory networks that govern its production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), which are primarily synthesized through the mevalonate (MVA) pathway in the cytoplasm.[1][2]

The pathway can be broadly divided into three stages:

-

Formation of the Triterpenoid Backbone: The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene. Squalene is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene is a critical branch point. In the case of oleanane-type saponins, the enzyme β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton, β-amyrin.[1][5]

-

Modification of the Triterpenoid Skeleton: The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key step is the oxidation of β-amyrin at the C-28 position to form oleanolic acid. Further hydroxylation at the C-23 position can lead to hederagenin.[1][6]

-

Glycosylation: The final and diversifying steps involve the attachment of sugar moieties to the triterpenoid aglycone, a process mediated by UDP-glycosyltransferases (UGTs). In the biosynthesis of this compound from oleanolic acid, a glucuronic acid is first attached to the C-3 position, followed by the attachment of a glucose molecule to the C-28 carboxyl group.[7][8]

Key Enzymes and Genes in the Pathway

The biosynthesis of this compound is orchestrated by a series of enzymes, the genes for which have been largely identified through transcriptome analysis of P. japonicus.[3][9]

-

β-amyrin synthase (β-AS): This enzyme is pivotal in directing the carbon flux towards oleanane-type saponins. Its gene has been cloned and characterized in Panax species.[5][10]

-

Cytochrome P450 Monooxygenases (CYPs): Members of the CYP716A and CYP72A families are implicated in the oxidation of β-amyrin to oleanolic acid and potentially other hydroxylated derivatives.

-

UDP-glycosyltransferases (UGTs): Two specific UGTs, PjmUGT1 and PjmUGT2, from P. japonicus var. major have been identified as key players in the final glycosylation steps. PjmUGT1 transfers a glucose moiety to the C-28 carboxyl group of oleanolic acid 3-O-β-D-glucuronide to form this compound. PjmUGT2 is involved in the formation of an intermediate, zingibroside R₁, which can also be a substrate for PjmUGT1 to produce ginsenoside Ro.[7][8]

Quantitative Data

The accumulation of this compound and the expression of its biosynthetic genes vary across different tissues and developmental stages of P. japonicus.

This compound Content in Panax japonicus

The concentration of this compound is a critical parameter for the quality assessment of P. japonicus. The following table summarizes representative data on its content in various tissues.

| Tissue | Developmental Stage | This compound Content (mg/g dry weight) | Reference |

| Rhizome | 2-year-old | 6.85 | [11] |

| Rhizome | 3-year-old | 5.98 | [11] |

| Rhizome | 4-year-old | 4.76 | [11] |

| Rhizome | 5-year-old | 4.23 | [11] |

| Periderm | Not Specified | ~1.5 (estimated from total oleanane-type saponins) | [2] |

| Cortex | Not Specified | ~3.0 (estimated from total oleanane-type saponins) | [2] |

| Stele | Not Specified | ~4.0 (estimated from total oleanane-type saponins) | [2] |

Gene Expression Levels

Transcriptome analysis has provided insights into the expression patterns of genes involved in the this compound biosynthetic pathway. The following table presents Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values for key genes in different rhizome tissues.

| Gene | Periderm (FPKM) | Cortex (FPKM) | Stele (FPKM) | Reference |

| β-amyrin synthase (β-AS) | 15.6 | 25.8 | 35.2 | [9] |

| CYP716A homolog | 22.1 | 38.4 | 45.7 | [9] |

| PjmUGT1 homolog | 18.9 | 31.2 | 41.5 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of this compound by HPLC

Objective: To accurately quantify the concentration of this compound in P. japonicus plant material.

Protocol:

-

Sample Preparation:

-

Dry the plant material (e.g., rhizomes) at 60°C to a constant weight and grind into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% methanol and perform ultrasonic extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B).

-

0-10 min: 20-30% A

-

10-25 min: 30-40% A

-

25-35 min: 40-50% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 203 nm.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of this compound at various concentrations.

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Calculate the concentration of this compound in the sample based on the peak area and the standard curve.

-

Transcriptome Analysis by RNA-seq

Objective: To identify and quantify the expression of genes involved in the this compound biosynthetic pathway.

Protocol:

-

RNA Extraction:

-

Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a plant RNA extraction kit following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Sequence the prepared library on an Illumina sequencing platform.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.

-

De novo Assembly (if no reference genome is available): Assemble the cleaned reads into transcripts using software like Trinity.

-

Read Mapping (if a reference genome is available): Align the reads to the reference genome using a splice-aware aligner like HISAT2 or STAR.

-

Gene Expression Quantification: Count the number of reads mapping to each gene or transcript. Express the counts as FPKM or TPM (Transcripts Per Million).

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between different samples or conditions using packages like DESeq2 or edgeR.

-

Functional Annotation: Annotate the identified genes by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Heterologous Expression and Functional Characterization of UGTs in Yeast

Objective: To functionally characterize candidate UGT genes from P. japonicus and confirm their role in this compound biosynthesis.

Protocol:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate UGT gene from P. japonicus cDNA using PCR with gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2).

-

-

Yeast Transformation:

-

Transform the recombinant plasmid into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Select for transformed yeast cells on appropriate selection media.

-

-

Protein Expression:

-

Grow the transformed yeast cells in a selective medium to a suitable optical density.

-

Induce protein expression by adding galactose to the medium.

-

Harvest the yeast cells by centrifugation.

-

-

Enzyme Assay:

-

Prepare a crude protein extract from the yeast cells by cell lysis.

-

Set up an enzyme reaction mixture containing the crude protein extract, the substrate (e.g., oleanolic acid 3-O-β-D-glucuronide), the sugar donor (UDP-glucose), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., n-butanol).

-

Analyze the reaction products by HPLC or LC-MS to identify the formation of this compound.

-

Visualizations

Biosynthetic Pathway of this compound

References

- 1. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PnMYB4 negatively modulates saponin biosynthesis in Panax notoginseng through interplay with PnMYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of ginsenosides from Panax japonicus var. major (Zhu-Zi-Shen) based on ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry and desorption electrospray ionization-mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of two UDP-glycosyltransferases involved in the main oleanane-type ginsenosides in Panax japonicus var. major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of two UDP-glycosyltransferases involved in the main oleanane-type ginsenosides in <i>Panax japonicus</i> var. <i>major</i> - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

The Pharmacological Profile of Chikusetsusaponin IVa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikusetsusaponin IVa (CS-IVa), a triterpenoid saponin found in several medicinal plants including Panax japonicus and Ilex paraguariensis, has emerged as a promising natural compound with a diverse and potent pharmacological profile.[1][2] Extensive preclinical research highlights its significant anti-inflammatory, anti-cancer, neuroprotective, and antithrombotic activities. These therapeutic effects are attributed to its ability to modulate multiple key cellular signaling pathways, including the MAPK, JAK/STAT, Nrf2, and NF-κB pathways. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining the experimental protocols utilized in key studies.

Introduction

This compound is an oleanane-type triterpenoid saponin that has garnered considerable interest in the scientific community for its wide range of biological activities.[3] Its multifaceted mechanism of action, involving the regulation of critical signaling cascades, positions it as a strong candidate for further investigation in the development of novel therapeutics for a variety of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the pharmacological profile of this compound.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated robust anti-inflammatory properties across various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Mechanism of Action

CS-IVa exerts its anti-inflammatory effects by:

-

Inhibiting Pro-inflammatory Mediators: It significantly reduces the expression and production of inflammatory cytokines and enzymes such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5][6]

-

Modulating Signaling Pathways:

-

NF-κB Pathway: CS-IVa suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[5][7]

-

MAPK Pathway: It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, which are crucial for the production of inflammatory mediators.[4][5][6]

-

JAK/STAT Pathway: CS-IVa has been shown to inhibit the JAK/STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases like rheumatoid arthritis.[4][7]

-

Nrf2 Pathway: It can regulate the Nrf2 signaling pathway, a key regulator of the antioxidant response, thereby mitigating oxidative stress associated with inflammation.[4][7][8]

-

Quantitative Data: Anti-inflammatory Activity

| Model System | Concentration/Dose | Effect | Reference |

| LPS-stimulated RAW264.7 macrophages | 3.125-12.5 µg/mL | Inhibition of inflammatory responses via MAPK pathway. | [4] |

| LPS-stimulated THP-1 cells | 50-200 µg/mL | Inhibition of pro-inflammatory responses. | [4] |

| H9N2 AIV-infected mice | 15-60 mg/kg (p.o.) | Mitigated pulmonary impairment and regulated Nrf2 and MAPK signaling. | [4] |

| Rheumatoid arthritis mouse model | 50-100 mg/kg | Showed anti-inflammatory and osteoprotective effects via JAK/STAT pathway. | [4] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 3.125, 6.25, 12.5 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels (TNF-α, IL-6): Quantified using ELISA kits.

-

Protein Expression (iNOS, COX-2, p-ERK, p-p38, p-JNK): Analyzed by Western blotting.[6]

-

Anti-cancer Activity

This compound and its derivatives have shown promising anti-cancer effects in various cancer cell lines. The mechanisms underlying its anti-neoplastic activity include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action

-

Induction of Apoptosis: CS-IVa promotes apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[4]

-

Cell Cycle Arrest: this compound methyl ester has been shown to induce G1 cell cycle arrest by down-regulating the expression of cyclin D1, CDK2, and CDK6.[9]

-

Inhibition of Metastasis: It can suppress the migration and invasion of cancer cells by down-regulating the expression and enzymatic activities of matrix metalloproteinases (MMP2 and MMP9).[9]

-

Modulation of Signaling Pathways:

-

JAK/STAT3 Pathway: CS-IVa has been found to inhibit the JAK/STAT3 signaling pathway in benign prostatic hyperplasia epithelial cells, leading to apoptosis and mitochondrial dysfunction.[10] A butyl ester derivative of CS-IVa acts as an IL6R antagonist, inhibiting the IL6/STAT3 signaling pathway.[11]

-

Hippo Pathway: CS-IVa binds to YAP and can downregulate the expression of YAP and TAZ, key components of the Hippo pathway involved in cell proliferation and organ size control.[4]

-

Quantitative Data: Anti-cancer Activity

| Cell Line | Compound | IC50 Value | Effect | Reference |

| HCT116 (Colon Cancer) | This compound | 78.11 µM | Inhibition of growth. | [3] |

| HL-60 (Leukemia) | This compound | 76.23 µM | Inhibition of growth. | [3] |

| A2780 (Ovarian Cancer) | This compound methyl ester | < 10 µM | Anti-proliferative. | [9] |

| HEY (Ovarian Cancer) | This compound methyl ester | < 10 µM | Anti-proliferative. | [9] |

| HEC1B (Endometrial Cancer) | This compound | 12.5-50 μM | Induces apoptosis via ROS production. | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., A2780, HEY) are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in models of neurological damage and cognitive impairment.

Mechanism of Action

-

Anti-neuroinflammation: CS-IVa can alleviate neuroinflammation by blocking the NLRP3/caspase-1 pathway.[12]

-

Amelioration of Ischemia-Reperfusion Injury: In diabetic mice, CS-IVa attenuates cerebral ischemia-reperfusion injury by activating the adiponectin-mediated AMPK/GSK-3β pathway.[13] This leads to reduced infarct size, improved neurological outcomes, and inhibition of apoptosis.[13]

Experimental Protocols

In Vivo Model of Sevoflurane-Induced Cognitive Impairment

-

Animal Model: Aged rats are exposed to sevoflurane to induce cognitive impairment.

-

Treatment: Rats are pretreated with this compound before sevoflurane exposure.

-

Behavioral Tests: Cognitive function is assessed using the Morris water maze, novel object recognition (NOR) test, and Y-maze test.

-

Biochemical Analysis: Brain tissues are analyzed for markers of apoptosis and neuroinflammation, and the activation of the NLRP3/caspase-1 pathway is assessed by Western blotting.[12]

Antithrombotic Activity

This compound, isolated from Ilex paraguariensis, exhibits antithrombotic effects by inhibiting key components of the coagulation cascade.

Mechanism of Action

-

Inhibition of Coagulation Factors: CS-IVa prolongs prothrombin time, activated partial thromboplastin time, and thrombin time.[14][] It directly inhibits the amidolytic activity of thrombin and factor Xa.[14][]

-

Inhibition of Platelet Aggregation: It inhibits thrombin- and collagen-induced platelet aggregation.[14][]

-

Competitive Inhibition of Thrombin: CS-IVa acts as a competitive inhibitor of thrombin.[14]

Quantitative Data: Antithrombotic Activity

| Parameter | Value | Effect | Reference |

| Thrombin-induced fibrinogen clotting (IC50) | 199.4 ± 9.1 μM | Inhibition of fibrinogen clotting. | [14][] |

| Thrombin inhibition (Ki) | 219.6 μM | Competitive inhibition of thrombin. | [14] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Anti-inflammatory Signaling

Caption: this compound inhibits inflammatory pathways.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory testing.

Conclusion

This compound is a versatile and potent bioactive compound with a well-documented pharmacological profile. Its ability to modulate multiple critical signaling pathways underscores its therapeutic potential for a wide range of diseases, including inflammatory conditions, cancer, and neurological disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this promising natural product. Future research should focus on its pharmacokinetic and toxicological profiles, as well as on clinical trials to validate its efficacy and safety in humans.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitory effects of this compound on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of this compound on inflammatory responses in RAW264.7 cell line via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ameliorates paroxetine-induced Leydig cells (TM3 cells) injury via the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound methyl ester induces G1 cell cycle arrest, triggers apoptosis and inhibits migration and invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chikusetsu saponin IVA induces apoptosis and mitochondrial dysfunction of benign prostatic hyperplasia epithelial cell line (BPH-1) by inhibiting JAK/STAT3 signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 11. This compound Butyl Ester (CS-IVa-Be), a Novel IL6R Antagonist, Inhibits IL6/STAT3 Signaling Pathway and Induces Cancer Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chikusetsu saponin IVa alleviated sevoflurane-induced neuroinflammation and cognitive impairment by blocking NLRP3/caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chikusetsu Saponin IVa Ameliorates Cerebral Ischemia Reperfusion Injury in Diabetic Mice via Adiponectin-Mediated AMPK/GSK-3β Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antithrombotic effect of this compound isolated from Ilex paraguariensis (Maté) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chikusetsusaponin IVa: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikusetsusaponin IVa (CS-IVa), a triterpenoid saponin, has demonstrated significant anti-inflammatory effects across a range of preclinical models. This document provides a comprehensive technical overview of the anti-inflammatory properties of CS-IVa, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized to provide a clear understanding of its potency and efficacy. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, a natural compound, has emerged as a promising anti-inflammatory agent. This guide delves into the scientific evidence supporting the anti-inflammatory activities of CS-IVa.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include the suppression of the NF-κB and MAPK signaling pathways, inhibition of the NLRP3 inflammasome, and modulation of the JAK/STAT and Nrf2 pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[1][2]. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors, including AP-1, which in turn promotes the expression of inflammatory mediators.

CS-IVa has been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner in LPS-stimulated macrophages[3][4]. By attenuating MAPK signaling, CS-IVa effectively suppresses the production of pro-inflammatory cytokines and enzymes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Studies have revealed that this compound can effectively inhibit the activation of the NLRP3 inflammasome[5]. This inhibition leads to a reduction in the production of active caspase-1 and the subsequent secretion of mature IL-1β[5].

Modulation of JAK/STAT and Nrf2 Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation. This compound has been found to inhibit the JAK/STAT pathway, contributing to its anti-inflammatory and osteoprotective effects in models of rheumatoid arthritis.

Furthermore, CS-IVa has been observed to regulate the Nrf2 signaling pathway, which is involved in the antioxidant response and can modulate inflammation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | Concentration of CS-IVa | Inhibition | Reference |

| RAW 264.7 | LPS | NO | 6.25, 12.5, 25 µM | Dose-dependent decrease | [6] |

| RAW 264.7 | LPS | TNF-α | 6.25, 12.5, 25 µM | Dose-dependent decrease | [6] |

| RAW 264.7 | LPS | IL-1β | 6.25, 12.5, 25 µM | Dose-dependent decrease | [6] |

| RAW 264.7 | LPS | IL-6 | Not Specified | Effective reduction | [3] |

| RAW 264.7 | LPS | iNOS mRNA | 6.25, 12.5, 25 µM | Dose-dependent decrease | [6] |

| RAW 264.7 | LPS | TNF-α mRNA | 6.25, 12.5, 25 µM | Dose-dependent decrease | [6] |

| RAW 264.7 | LPS | IL-1β mRNA | 6.25, 12.5, 25 µM | Dose-dependent decrease | [6] |

| THP-1 | LPS | TNF-α | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| THP-1 | LPS | IL-1β | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| THP-1 | LPS | IL-6 | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| THP-1 | LPS | iNOS | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| THP-1 | LPS | COX-2 | 50, 100, 200 µg/mL | Dose-dependent decrease |

Table 2: In Vitro Effects of this compound on Signaling Molecules

| Cell Line | Stimulant | Signaling Molecule | Concentration of CS-IVa | Effect | Reference |

| THP-1 | LPS | p-ERK | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| THP-1 | LPS | p-JNK | 50, 100, 200 µg/mL | Dose-dependent decrease | [1] |

| THP-1 | LPS | p-p38 | 50, 100, 200 µg/mL | Dose-dependent decrease | [1] |

| THP-1 | LPS | Nuclear p65 | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| THP-1 | LPS | p-IκBα | 50, 100, 200 µg/mL | Dose-dependent decrease | |

| BMDMs | LPS + ATP | Caspase-1 (p20) | 20, 40 µM | Inhibition | [5] |

| BMDMs | LPS + ATP | IL-1β (p17) | 20, 40 µM | Inhibition | [5] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

-

RAW 264.7 Macrophages: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[7][8].

-

THP-1 Monocytes: These cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophages, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA)[9].

-

Inflammation in macrophages is typically induced by treatment with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL[6].

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions[6].

-

Western Blot Analysis: The protein expression levels of iNOS, COX-2, and various signaling molecules (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) are determined by Western blotting. Briefly, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies[5][10][11][12][13][14].

-

Quantitative Real-Time PCR (qPCR): The mRNA expression levels of pro-inflammatory genes are quantified by qPCR using specific primers. Total RNA is extracted from cells, reverse transcribed into cDNA, and then subjected to PCR amplification[6][15].

In Vivo Anti-inflammatory Assays

-

This is a widely used model of acute inflammation.

-

Procedure: A subcutaneous injection of carrageenan (typically 1% in saline) is administered into the plantar surface of the hind paw of a rodent (rat or mouse)[16].

-

This compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection.

-

The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

The anti-inflammatory effect is determined by the reduction in paw edema in the CS-IVa-treated group compared to the vehicle-treated control group.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Figure 1: Simplified signaling pathways modulated by this compound.

Figure 2: A general workflow for in vitro anti-inflammatory experiments.

Conclusion

This compound is a potent anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to inhibit key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its therapeutic potential for a wide range of inflammatory diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory drug. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in more complex disease models to fully elucidate its clinical applicability.

References

- 1. Inhibitory effects of this compound on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MiR-155/GSK-3β mediates anti-inflammatory effect of this compound by inhibiting NF-κB signaling pathway in LPS-induced RAW264.7 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of this compound on inflammatory responses in RAW264.7 cell line via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Butyl Ester (CS-IVa-Be), a Novel IL6R Antagonist, Inhibits IL6/STAT3 Signaling Pathway and Induces Cancer Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chikusetsu saponin IVa ameliorates high fat diet-induced inflammation in adipose tissue of mice through inhibition of NLRP3 inflammasome activation and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell culture of RAW264.7 cells [protocols.io]

- 8. protocols.io [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 14. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Chikusetsusaponin IVa in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chikusetsusaponin IVa (CS-IVa), a prominent oleanane-type triterpenoid saponin, is a key bioactive constituent in several plants utilized in Traditional Chinese Medicine (TCM), most notably Panax japonicus (Japanese Ginseng, known as "Zhujieshen") and Achyranthes japonica. In TCM, these herbs are traditionally used to address conditions associated with "qi" stagnation and blood stasis, manifesting as anti-inflammatory, hemostatic, and tonic effects.[1][2][3] Modern pharmacological research has substantiated these traditional applications, revealing CS-IVa's potent anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth overview of the pharmacological actions of this compound, its underlying molecular mechanisms, comprehensive quantitative data from various studies, and detailed experimental protocols for its investigation.

Traditional Chinese Medicine Context

This compound is a principal active component of Panax japonicus, a classic "qi" regulating herb in Tujia ethnomedicine.[3] In TCM theory, P. japonicus is known for its ability to tonify "qi" to resolve blood stasis, promote circulation, and support vital energy.[3] It is often used as a substitute for Ginseng for its tonic properties and for its specific efficacy in treating heart palpitations, lung congestion, and digestive issues.[4] Its application extends to managing rheumatic arthritis and cancer, reflecting a broad spectrum of therapeutic actions.[3] The traditional uses of herbs rich in CS-IVa as anti-inflammatory and tonic agents provide a historical basis for modern pharmacological exploration.[2]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects by modulating key cellular signaling pathways.

Anti-inflammatory Activity

CS-IVa demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages (THP-1 and RAW264.7 cells), CS-IVa markedly decreases the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels in a dose-dependent manner.[1]

The primary mechanisms for this anti-inflammatory action involve the inhibition of the NF-κB and MAPK signaling pathways. CS-IVa suppresses the phosphorylation of ERK, p38, and JNK, key kinases in the MAPK cascade.[1] Concurrently, it inhibits the activation of NF-κB by preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit.[1][5] More recent studies indicate that this regulation may be mediated upstream by a miR-155/GSK-3β axis.[5][6]

Signaling Pathway: Anti-inflammatory Action of this compound

Anti-cancer Activity

This compound and its methyl ester derivative exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian and endometrial cancer.[7][8] Studies have shown IC50 values of less than 10 µM in A2780 and HEY ovarian cancer cells for its methyl ester.[7][9]

The anti-cancer mechanism involves:

-

Cell Cycle Arrest: It induces G1 phase cell cycle arrest by down-regulating the expression of key cell cycle proteins like cyclin D1, CDK2, and CDK6.[7][9]

-

Induction of Apoptosis: CS-IVa promotes apoptosis by increasing the production of reactive oxygen species (ROS), which in turn suppresses the MAPK pathway.[8] It also modulates the expression of apoptosis-related proteins, increasing Bax and cleaved caspase-3 while decreasing Bcl-2.[7][9]

-

Inhibition of Migration and Invasion: The compound has been shown to suppress the migration and invasion of cancer cells by down-regulating proteins such as Cdc42, Rac, RohA, and matrix metalloproteinases MMP2 and MMP9.[9]

Signaling Pathway: Pro-apoptotic Action of this compound

Quantitative Data Summary

The following tables summarize the quantitative data reported for the pharmacological activities of this compound and its derivatives.

Table 1: Anti-inflammatory and Related Activities

| Activity | Model System | Concentration / Dose | Effect | Reference |

| Inhibition of Pro-inflammatory Mediators | LPS-stimulated THP-1 cells | 50-200 µg/mL | Dose-dependent decrease in iNOS, COX-2, TNF-α, IL-1β, IL-6 | [1] |

| Inhibition of Inflammatory Response | LPS-stimulated RAW264.7 cells | 3.125-12.5 µg/mL | Inhibition of MAPK pathway | |

| Antithrombotic Activity | Human Plasma | 199.4 ± 9.1 µM (IC50) | Inhibition of thrombin-induced fibrinogen clotting | |

| Thrombin Inhibition | Enzyme Assay | Ki = 219.6 µM | Competitive inhibition of thrombin |

Table 2: Anti-cancer Activity

| Cell Line | Compound | IC50 Value | Effect | Reference |

| A2780 (Ovarian) | This compound methyl ester | < 10 µM | Anti-proliferative | [7][9] |

| HEY (Ovarian) | This compound methyl ester | < 10 µM | Anti-proliferative | [7][9] |

| HEC1B (Endometrial) | This compound | 12.5-50 µM | Induction of apoptosis | |

| MDA-MB-231 (Breast) | CS-IVa Butyl Ester | 20.28 ± 1.21 µM | Anti-proliferative | [10] |

| HepG2 (Liver) | CS-IVa Butyl Ester | 40.86 ± 1.09 µM | Anti-proliferative | [10] |

| A549 (Lung) | CS-IVa Butyl Ester | 25.49 ± 1.73 µM | Anti-proliferative | [10] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Oral Administration | Intravenous Administration | Reference |

| Tmax (h) | 0.35 ± 0.14 | N/A | |

| t1/2 (h) | N/A | 1.59 ± 0.25 | |

| Absolute Bioavailability (%) | 8.63 | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the effect of CS-IVa on the viability of cancer cell lines.

Workflow: MTT Assay

Methodology:

-

Cell Plating: Seed cells (e.g., A2780, HEY) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of CS-IVa (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol outlines the procedure to measure the effect of CS-IVa on the phosphorylation of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 or THP-1) and grow to 80-90% confluency. Pre-treat cells with various concentrations of CS-IVa (e.g., 50, 100, 200 µg/mL) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 15-30 minutes.[11]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to their respective total protein levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify CS-IVa-induced apoptosis via flow cytometry.

Methodology:

-

Cell Treatment: Seed cells (e.g., HEC1B) and treat with CS-IVa (e.g., 12.5, 25, 50 µM) for 24-48 hours.[8]

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a multifaceted phytochemical with a strong foundation in Traditional Chinese Medicine and a growing body of evidence supporting its pharmacological activities. Its ability to modulate critical signaling pathways such as NF-κB and MAPK underscores its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this promising natural product. Further investigation into its clinical efficacy, safety profile, and synergistic effects with other compounds is warranted.

References

- 1. Inhibitory effects of this compound on lipopolysaccharide-induced pro-inflammatory responses in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Panax japonicus C.A. Meyer: a comprehensive review on botany, phytochemistry, pharmacology, pharmacokinetics and authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Panax japonicus and chikusetsusaponins: A review of diverse biological activities and pharmacology mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chinese medicine view of ginseng | Meer [meer.com]

- 5. MiR-155/GSK-3β mediates anti-inflammatory effect of this compound by inhibiting NF-κB signaling pathway in LPS-induced RAW264.7 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MiR-155/GSK-3β mediates anti-inflammatory effect of this compound by inhibiting NF-κB signaling pathway in LPS-induced RAW264.7 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound methyl ester induces G1 cell cycle arrest, triggers apoptosis and inhibits migration and invasion in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Chikusetsusaponin IVa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Chikusetsusaponin IVa, a triterpenoid saponin with significant therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Executive Summary

This compound exhibits low oral bioavailability, a characteristic attributed to its low permeability across intestinal membranes. Classified under the Biopharmaceutics Classification System (BCS) as a Class III compound (high solubility, low permeability), its absorption is primarily mediated by passive transport. Pharmacokinetic studies in rats have determined an absolute oral bioavailability of approximately 8.63%. Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations in under an hour, and is eliminated relatively quickly. This guide delves into the specifics of its absorption, distribution, metabolism, and excretion, providing a foundational understanding for future research and development.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats, compiled from available preclinical studies. These data provide a quantitative basis for understanding the compound's behavior in vivo.

| Parameter | Route of Administration | Value | Species | Reference |

| Absolute Bioavailability (F) | Oral | 8.63% | Rat | [1] |

| Time to Maximum Concentration (Tmax) | Oral | 0.35 ± 0.14 h | Rat | [1] |

| Elimination Half-life (t1/2) | Intravenous | 1.59 ± 0.25 h | Rat | [1] |

| Maximum Concentration (Cmax) | Oral (2 g/kg PJR extract) | 10.88 - 870.40 ng/mL (for various saponins in extract) | Rat (Sprague-Dawley) | [2] |

| Area Under the Curve (AUC0-t) | Oral (2 g/kg PJR extract) | Data for individual saponins in extract available | Rat (Sprague-Dawley) | [2] |

Note: Specific Cmax and AUC values for pure this compound following oral and intravenous administration were not explicitly available in the reviewed literature. The provided range for Cmax and the availability of AUC data are from a study using a plant extract containing multiple saponins, including this compound.

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Studies in Rats

Animal Model:

-

Species: Male Sprague-Dawley rats.[1]

-

Weight: 200-220 g.[1]

-

Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Fasting: Rats are generally fasted for 12 hours prior to oral administration, with free access to water.

Dosing:

-

Oral Administration: this compound is administered via oral gavage. The vehicle used can be a solution in saline.

-

Intravenous Administration: A bolus injection of this compound is administered into the tail vein. The compound is typically dissolved in a suitable vehicle such as saline.

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein or tail vein at predetermined time points.

-

A typical sampling schedule for oral administration includes 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 4, 6, 9, 12, 24, 36, 48, 60, and 72 hours post-dose.[2]

-

For intravenous administration, a more frequent initial sampling is common, such as 2, 5, 10, 15, 30, and 45 minutes, followed by 1, 2, 4, 8, and 12 hours.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A sensitive and rapid UPLC-MS/MS method has been established for the quantification of this compound in rat plasma.[1]

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.

-

Chromatography:

-

Detection:

-

Validation: The method is validated for linearity, recovery, and matrix effect, with calibration curves typically showing good linearity (r > 0.99) over a concentration range of 0.5-1000 ng/mL.[1]

Intestinal Absorption Study: Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model is utilized to investigate the intestinal absorption characteristics of this compound.[3]

-

Animal Model: Male Wistar rats are anesthetized, and the small intestine is exposed.

-

Procedure: A segment of the intestine (duodenum, jejunum, ileum, or colon) is cannulated at both ends. A perfusion solution containing this compound is pumped through the segment at a constant flow rate.[3]

-

Analysis: The concentration of this compound in the collected perfusate is measured by HPLC or LC-MS/MS to determine the extent of absorption.

-

Key Findings: Studies using this method have shown that the main absorptive tracts for this compound are the upper intestinal segments (duodenum > jejunum ≈ ileum > colon) and that its transport is primarily through passive diffusion. It is not a substrate for common efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein (MRP), or Breast Cancer Resistance Protein (BCRP).[3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.

Typical workflow for a pharmacokinetic study of this compound in rats.

Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory and other pharmacological activities. However, its poor oral bioavailability presents a significant challenge for its development as a therapeutic agent. The information compiled in this guide highlights the need for further research in several key areas:

-

Enhancing Bioavailability: Formulation strategies such as nano-delivery systems, co-administration with absorption enhancers, or structural modification could be explored to improve oral bioavailability.

-

Metabolism and Excretion: Detailed studies on the metabolic fate of this compound, including the identification of its metabolites and major routes of excretion, are warranted. In vitro studies using liver microsomes and in vivo excretion studies would provide valuable insights.

-

Plasma Protein Binding: Determining the extent of plasma protein binding is crucial for understanding the distribution and free concentration of the drug at its target sites.

-

Human Pharmacokinetics: Ultimately, clinical studies will be necessary to determine the pharmacokinetic profile of this compound in humans.

By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic Profiling and Tissue Distribution of Seven Key Saponins in Rats Following Oral Administration of Panacis Japonici Rhizoma Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biopharmaceutics classification and intestinal absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Chikusetsusaponin IVa on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chikusetsusaponin IVa (CS-IVa) is a triterpenoid saponin that has garnered significant interest in the scientific community for its diverse pharmacological activities. This document provides an in-depth technical overview of the role of CS-IVa in regulating key cellular signaling pathways. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, summarizing the current understanding of CS-IVa's mechanisms of action, presenting quantitative data from various studies, and detailing relevant experimental protocols.

Core Signaling Pathways Modulated by this compound

CS-IVa exerts its biological effects by modulating a range of intracellular signaling cascades. The most prominently studied of these are the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Its influence extends to the regulation of inflammatory responses, apoptosis, and cell proliferation.

Anti-inflammatory Effects via MAPK and NF-κB Signaling

A significant body of research has focused on the anti-inflammatory properties of CS-IVa, primarily through its inhibition of the MAPK and NF-κB signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), CS-IVa has been shown to suppress the production of pro-inflammatory mediators.

Signaling Pathway Overview:

In murine macrophage-like RAW264.7 cells, CS-IVa has been observed to diminish the phosphorylation of key MAPK members, including extracellular regulated protein kinases (ERK), p38, and c-Jun N-terminal kinase (JNK)[1][2]. This inhibition of the MAPK cascade, in conjunction with the suppression of NF-κB activation, leads to a downstream reduction in the expression of inflammatory cytokines and enzymes. Specifically, CS-IVa has been shown to decrease the expression of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)[1][2][3]. The anti-inflammatory activity of CS-IVa is also mediated by its ability to inhibit the nuclear translocation of the p65 subunit of NF-κB[3]. A related study demonstrated that CS-IVa can suppress LPS-triggered immune responses through the miR-155/GSK-3β-NF-κB signaling pathway[4].

Quantitative Data on Anti-inflammatory Effects:

| Cell Line | Stimulant | CS-IVa Concentration | Effect | Reference |

| RAW264.7 | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | Dose-dependent inhibition of NO, TNF-α, and IL-1β production | [1] |

| THP-1 | LPS | 50, 100, 200 µg/mL | Dose-dependent decrease in iNOS, COX-2, IL-1β, IL-6, and TNF-α expression | [3] |

Experimental Protocols:

Inhibition of Inflammatory Mediators in RAW264.7 Cells

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 6.25, 12.5, or 25 µM) for 15 hours. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 9 hours[1].

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Cytokine Levels (TNF-α, IL-1β): The levels of TNF-α and IL-1β in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[1].

-

mRNA Expression (iNOS, TNF-α, IL-1β): Total RNA is extracted from the cells, and the mRNA expression levels of inducible nitric oxide synthase (iNOS), TNF-α, and IL-1β are determined by quantitative reverse transcription PCR (qRT-PCR)[1].

-

Western Blot Analysis of MAPK Phosphorylation

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MAPKKK [color="#5F6368"]; MAPKKK -> MKKs [color="#5F6368"]; MKKs -> MAPKs [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; IKK -> IkB [label="P", style=dashed, color="#EA4335", fontcolor="#202124"]; IkB -> NFkB [label="releases", style=dotted, color="#5F6368"]; NFkB -> NFkB_nuc [label="translocation", color="#5F6368"]; NFkB_nuc -> Gene [color="#5F6368"];

CS_IVa -> MKKs [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; CS_IVa -> IKK [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for layout {rank=same; MKKs; IKK;} } CS-IVa inhibits LPS-induced inflammatory signaling.

Anti-cancer Effects and Induction of Apoptosis

This compound and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Signaling Pathway Overview:

In human hepatocellular carcinoma (HepG2) cells, CS-IVa induces apoptosis in a dose-dependent manner. This is associated with an increase in the intracellular Ca2+ level and a decrease in the mitochondrial membrane potential. The pro-apoptotic mechanism involves the upregulation of p53 and p21. Furthermore, CS-IVa treatment leads to the activation of apoptotic proteins such as Bax, cytochrome c, and cleaved caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2[5][6]. A derivative, deglucose this compound, has also been shown to induce apoptosis and G2/M cell cycle arrest in HepG2 cells[7].

Quantitative Data on Anti-cancer Effects (IC50 Values):

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound butyl ester | MDA-MB-231 (Breast Cancer) | 20.28 ± 1.21 | [8] |

| This compound butyl ester | HepG2 (Liver Cancer) | 40.86 ± 1.09 | [8] |

| This compound butyl ester | A549 (Lung Cancer) | 25.49 ± 1.73 | [8] |

| This compound methyl ester | A2780 (Ovarian Cancer) | < 10 | [5] |

| This compound methyl ester | HEY (Ovarian Cancer) | < 10 | [5] |

Experimental Protocols:

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HepG2 cells are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 12-24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of this compound (or its derivatives) for different time points (e.g., 24, 48, 72 hours)[7].

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C[7].

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: HepG2 cells are treated with the desired concentrations of this compound for a specified period (e.g., 48 hours)[9].

-

Cell Staining: The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot for Apoptosis-Related Proteins

-

Protein Extraction and Quantification: Following treatment with CS-IVa, total protein is extracted from HepG2 cells and quantified as described previously.

-

Immunoblotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p53, and p21. β-actin is typically used as a loading control. The subsequent steps of secondary antibody incubation and detection are performed as described in the MAPK protocol[5].

// Edges CS_IVa -> p53 [label="upregulates", color="#5F6368"]; p53 -> p21 [label="activates", color="#5F6368"]; p53 -> Bax [label="activates", color="#5F6368"]; CS_IVa -> Bcl2 [label="downregulates", color="#EA4335", style=dashed, arrowhead=tee]; Bax -> Mito [label="promotes pore formation", color="#5F6368"]; Bcl2 -> Mito [label="inhibits pore formation", color="#EA4335", style=dashed, arrowhead=tee]; Mito -> CytC [label="releases", color="#5F6368"]; CytC -> Casp9 [label="activates", color="#5F6368"]; Casp9 -> Casp3 [label="activates", color="#5F6368"]; Casp3 -> Apoptosis [color="#5F6368"]; } CS-IVa induces apoptosis via the p53-mediated pathway.

Regulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism. Evidence suggests that CS-IVa can also modulate this pathway, contributing to its protective effects in certain contexts.

Signaling Pathway Overview:

In a model of palmitic acid-induced lipotoxicity in βTC3 cells, this compound was shown to reverse the downregulation of IRS-2 and Akt phosphorylation. This suggests that CS-IVa's protective effects against lipotoxicity may be initiated through the activation of the IRS-2/PI3K/Akt signaling pathway.

Experimental Protocol:

Western Blot Analysis of PI3K/Akt Pathway Proteins

-

Cell Culture and Treatment: βTC3 cells are cultured under appropriate conditions and then exposed to palmitic acid to induce lipotoxicity, with or without co-incubation with this compound.

-

Protein Extraction and Quantification: Total protein is extracted from the cells and quantified using a standard protein assay.

-

Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for phosphorylated IRS-2 (p-IRS-2), total IRS-2, phosphorylated Akt (p-Akt), and total Akt.

-

Detection and Analysis: Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the activation status of the pathway.

// Edges CS_IVa -> IRS2 [label="activates\n(phosphorylation)", color="#5F6368"]; IRS2 -> PI3K [label="activates", color="#5F6368"]; PI3K -> PIP3 [label="converts PIP2 to", color="#5F6368"]; PIP3 -> Akt [label="activates\n(phosphorylation)", color="#5F6368"]; Akt -> Downstream [color="#5F6368"]; Downstream -> Response [color="#5F6368"]; Lipotoxicity -> IRS2 [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Lipotoxicity -> Akt [label="inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } CS-IVa promotes cell survival via PI3K/Akt signaling.

Conclusion

This compound is a multifaceted saponin with significant modulatory effects on key cellular signaling pathways. Its ability to inhibit the MAPK and NF-κB pathways underpins its potent anti-inflammatory properties. Furthermore, its capacity to induce apoptosis in cancer cells through the p53-mediated pathway highlights its potential as an anti-cancer agent. The protective effects of CS-IVa in the context of lipotoxicity via the PI3K/Akt pathway further broaden its therapeutic potential. This technical guide provides a foundational understanding of the molecular mechanisms of CS-IVa, which is crucial for guiding future research and development of novel therapeutics based on this promising natural compound. Further investigations are warranted to fully elucidate the intricate network of interactions and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptotic and Inhibitory Effects on Cell Proliferation of Hepatocellular Carcinoma HepG2 Cells by Methanol Leaf Extract of Costus speciosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiR-155/GSK-3β mediates anti-inflammatory effect of this compound by inhibiting NF-κB signaling pathway in LPS-induced RAW264.7 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of chikusetsusaponin IV and V induced apoptosis in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chikusetsusaponin V Inhibits LPS-Activated Inflammatory Responses via SIRT1/NF-κB Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

Chikusetsusaponin IVa: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of chikusetsusaponin IVa in dimethyl sulfoxide (DMSO) and other organic solvents. It also details experimental protocols for solubility determination and explores the key signaling pathways modulated by this bioactive compound.

Core Focus: Solubility Profile

This compound, a prominent triterpenoid saponin, exhibits varying degrees of solubility across different organic solvents. Understanding its solubility is critical for accurate experimental design, formulation development, and ensuring the reliability of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound in commonly used laboratory solvents has been quantitatively determined and is summarized in the table below for easy comparison.

| Solvent | Solubility | Molar Equivalent | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 125.79 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Water | 100 mg/mL | 125.79 mM | - |

| Ethanol | 3-4 mg/mL | 3.77 - 5.03 mM | - |

| Dimethylformamide (DMF) | 1 mg/mL | 1.26 mM | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | 1.26 mM | - |

A study investigating the biopharmaceutics classification of this compound determined its equilibrium solubility to be between 14.4 ± 0.29 to 16.9 ± 0.34 mg/mL over a pH range of 1.0-7.5, leading to its classification as a high solubility compound.

Experimental Protocols

Accurate determination of solubility is fundamental for preclinical research. Below are representative protocols for preparing stock solutions and determining the solubility of this compound.

Preparation of Stock Solutions

A standard protocol for preparing a high-concentration stock solution of this compound in DMSO is as follows:

-

Weighing: Accurately weigh the desired mass of this compound powder using an analytical balance.

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

-